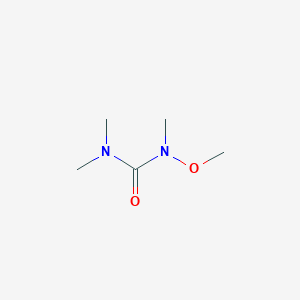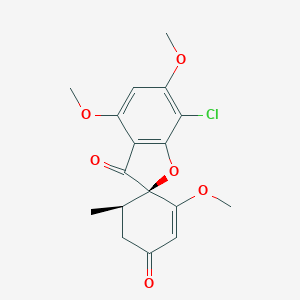
3-乙基-4-甲基-3-吡咯啉-2-酮
描述
3-Ethyl-4-methyl-3-pyrrolin-2-one is a five-membered α,β-unsaturated lactam derivative . It has various applications in medicinal chemistry . It is used as an intermediate for the manufacture of medicines . It is used for the preparation of Glimepiride (an antidiabetic drug) and its derivatives (sulfonylurea drugs) .
Synthesis Analysis
3-Ethyl-4-methyl-3-pyrrolin-2-one can be synthesized by employing allylamine, via palladium (II)-assisted cyclization . Another synthesis method involves 4-methoxybenzylamine, via a ring-closing-metathesis strategy . A four-step, practical, and easily scalable synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, an important building block of the antidiabetic drug glimepiride, has been accomplished .
Molecular Structure Analysis
The molecular formula of 3-Ethyl-4-methyl-3-pyrrolin-2-one is C7H11NO . The molecular weight is 125.17 g/mol . The InChI string is InChI=1S/C7H11NO/c1-3-6-5(2)4-8-7(6)9/h3-4H2,1-2H3,(H,8,9) . The Canonical SMILES string is CCC1=C(C)CNC1=O .
Chemical Reactions Analysis
A possible reaction mechanism between 3-pyrroline-2-one and aliphatic amine (CH3NH2) was proposed based on computational results . The main product is formed favorably following the PES via the lowest ΔG#pathway in both the gas-phase and an ethanol solvent model .
Physical And Chemical Properties Analysis
3-Ethyl-4-methyl-3-pyrrolin-2-one is a solid at 20°C . The melting point is 100-104 °C (lit.) . The compound is white to almost white crystalline powder . The melting point is 102-103℃ .
科学研究应用
Pharmacology: Antidiabetic Drug Synthesis
3-Ethyl-4-methyl-3-pyrrolin-2-one: is utilized as a precursor in the synthesis of glimepiride , a medication used to treat type 2 diabetes . Glimepiride belongs to the class of sulfonylurea drugs, which work by increasing insulin release from the pancreas. This compound’s role in the synthesis of such drugs highlights its importance in the development of treatments for chronic conditions affecting millions worldwide.
Organic Synthesis: Lactam Derivative
As a five-membered α,β-unsaturated lactam derivative, this compound has a role in organic synthesis. It can be synthesized using allylamine via palladium(II)-assisted cyclization or 4-methoxybenzylamine through a ring-closing-metathesis strategy . These methods demonstrate the compound’s versatility and its potential as a building block in complex organic molecules.
Industrial Applications: Intermediate for Medicines
In the industrial sector, 3-Ethyl-4-methyl-3-pyrrolin-2-one serves as an intermediate in the manufacture of various medicines . Its role as an intermediate underscores its significance in the pharmaceutical industry’s supply chain, contributing to the production of essential medications.
Environmental Research: Safety and Hazards
The safety and hazard information of this compound is crucial in environmental research. It is classified under WGK 3 in Germany, indicating a high level of water hazard . This information is vital for researchers and industries to ensure proper handling and disposal, minimizing environmental impact.
Biochemistry: Precursor for Dipyrrin Compounds
In biochemistry, the compound is employed for the preparation of 2-ethyl-3-methyl-dipyrrin-1-one . Dipyrrins are significant as they form the basis of natural pigments like bilins, which are found in many biological systems and have various roles, including as light-harvesting pigments.
安全和危害
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
3-Ethyl-4-methyl-3-pyrrolin-2-one may be employed as a precursor for the synthesis of glimepiride (an antidiabetic drug) and its derivatives (sulfonylurea drugs) . It may also be employed for the preparation of 2-ethyl-3-methyl- (10 H)- dipyrrin-1-one . This suggests that it could have potential applications in the development of new antidiabetic drugs and other medicinal compounds.
属性
IUPAC Name |
4-ethyl-3-methyl-1,2-dihydropyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-3-6-5(2)4-8-7(6)9/h3-4H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTNTSVMJWIYTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CNC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357558 | |
| Record name | 3-Ethyl-4-methyl-3-pyrrolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-4-methyl-3-pyrrolin-2-one | |
CAS RN |
766-36-9 | |
| Record name | 3-Ethyl-1,5-dihydro-4-methyl-2H-pyrrol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dihydro-3-ethyl-4-methyl-2H-pyrrol-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethyl-4-methyl-3-pyrrolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethyl-1,5-dihydro-4-methyl-2H-pyrrol-2-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKB2C738CF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is interesting about the crystallization of 3-Ethyl-4-methyl-3-pyrrolin-2-one?
A1: Interestingly, attempts to crystallize 3-Ethyl-4-methyl-3-pyrrolin-2-one from an older commercial source resulted in the formation of a unique co-crystal. This co-crystal consists of a 1:1 ratio of 3-Ethyl-4-methyl-3-pyrrolin-2-one and its oxidized derivative, 3-ethyl-4-methyl-3-pyrroline-2,5-dione []. This finding highlights the potential for unexpected molecular interactions even with well-known compounds.
Q2: How does the structure of the co-crystal of 3-Ethyl-4-methyl-3-pyrrolin-2-one and 3-ethyl-4-methyl-3-pyrroline-2,5-dione look like?
A2: The co-crystal forms a unique tetrameric structure within its crystal lattice. Two molecules of 3-Ethyl-4-methyl-3-pyrrolin-2-one dimerize and serve as the core. This dimer is then flanked on each side by a molecule of 3-ethyl-4-methyl-3-pyrroline-2,5-dione. The entire tetramer is held together by hydrogen bonds []. This specific arrangement provides insights into the potential intermolecular interactions of these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)





![2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide](/img/structure/B45549.png)



